![molecular formula C18H29NOSi B14331089 Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol CAS No. 104549-79-3](/img/structure/B14331089.png)
Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol is a complex organosilicon compound that features a cyclopentyl group, a phenyl group, and a piperidin-1-yl ethyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to use a Grignard reaction to introduce the cyclopentyl and phenyl groups onto the silicon atom. This is followed by the addition of the piperidin-1-yl ethyl group through a nucleophilic substitution reaction.
Grignard Reaction:
Nucleophilic Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol can undergo various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanone derivatives.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The piperidin-1-yl ethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Major Products
Oxidation: Silanone derivatives.
Reduction: Silane derivatives.
Substitution: New organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol involves its interaction with specific molecular targets and pathways. The piperidin-1-yl ethyl group can interact with biological receptors, potentially modulating their activity. The silicon atom can also participate in various chemical interactions, contributing to the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentyl(phenyl)silane: Lacks the piperidin-1-yl ethyl group, making it less bioactive.
Phenyl[2-(piperidin-1-yl)ethyl]silanol: Lacks the cyclopentyl group, which may affect its chemical reactivity and bioactivity.
Cyclopentyl[2-(piperidin-1-yl)ethyl]silanol: Lacks the phenyl group, which may influence its stability and interactions.
Uniqueness
Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol is unique due to the combination of its cyclopentyl, phenyl, and piperidin-1-yl ethyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
104549-79-3 |
|---|---|
Molekularformel |
C18H29NOSi |
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
cyclopentyl-hydroxy-phenyl-(2-piperidin-1-ylethyl)silane |
InChI |
InChI=1S/C18H29NOSi/c20-21(18-11-5-6-12-18,17-9-3-1-4-10-17)16-15-19-13-7-2-8-14-19/h1,3-4,9-10,18,20H,2,5-8,11-16H2 |
InChI-Schlüssel |
UDLJKEOOGAHDRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC[Si](C2CCCC2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



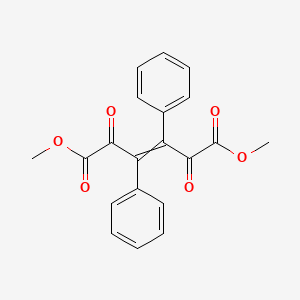


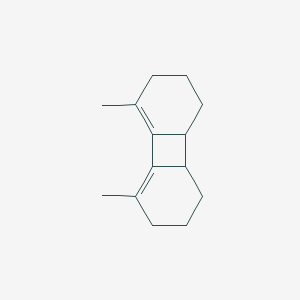
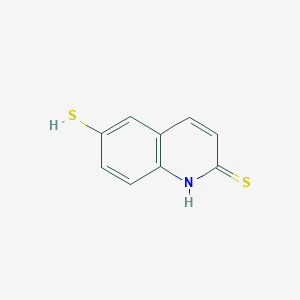
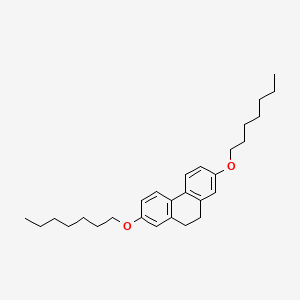



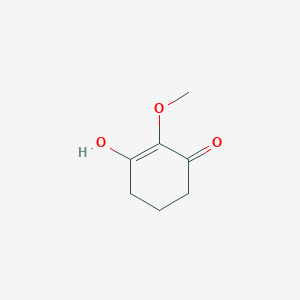

![Methyl 4-[(propan-2-yl)sulfanyl]butanoate](/img/structure/B14331109.png)

